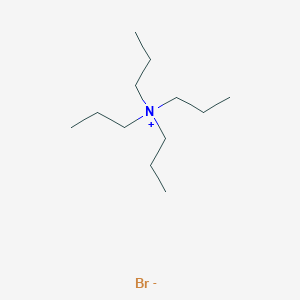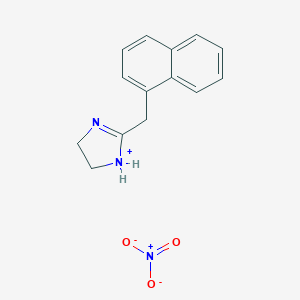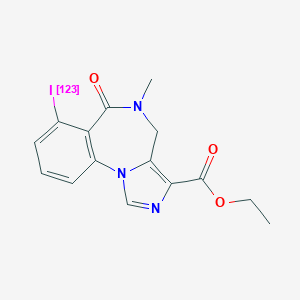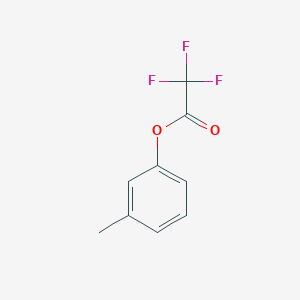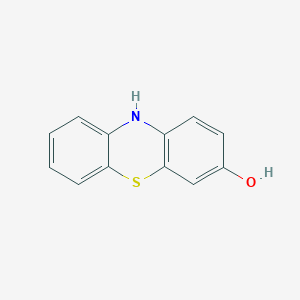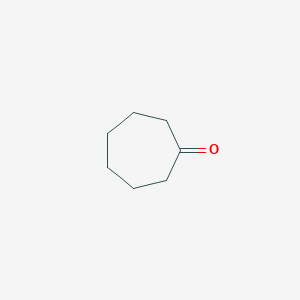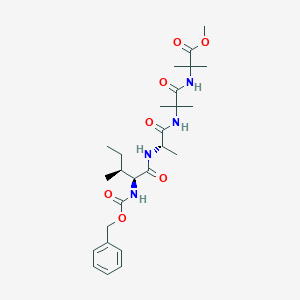
Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester (Z-Ile-Ala-isoBu-isoBuOMe) is a synthetic compound that is widely used in scientific research. It is a derivative of the natural amino acid isoleucine and has been synthesized to study its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Z-Ile-Ala-isoBu-isoBuOMe is not well understood. However, it is believed that the compound acts as a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of the peptide bond results in the release of the C-terminal amino acid and the formation of a peptide fragment.
Efectos Bioquímicos Y Fisiológicos
Z-Ile-Ala-isoBu-isoBuOMe has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of chymotrypsin and trypsin in vitro. The compound has also been shown to be stable in the presence of proteases. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe has been used in the development of peptidomimetics and drug design.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Z-Ile-Ala-isoBu-isoBuOMe has several advantages for lab experiments. It is stable in the presence of proteases and has been shown to be an effective substrate for studying protease activity. Furthermore, the compound is easy to synthesize using SPPS methodology. However, Z-Ile-Ala-isoBu-isoBuOMe has several limitations. It is relatively expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Z-Ile-Ala-isoBu-isoBuOMe. One direction is the development of new protease inhibitors based on the structure of Z-Ile-Ala-isoBu-isoBuOMe. Another direction is the study of the stability of Z-Ile-Ala-isoBu-isoBuOMe in different environments. Furthermore, the compound could be used in the development of new peptidomimetics and drug design. Finally, the study of the biochemical and physiological effects of Z-Ile-Ala-isoBu-isoBuOMe could lead to a better understanding of protein folding and stability.
Métodos De Síntesis
Z-Ile-Ala-isoBu-isoBuOMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. SPPS is a widely used technique for the preparation of peptides and small proteins. The synthesis of Z-Ile-Ala-isoBu-isoBuOMe involves coupling of the protected amino acids using a coupling reagent such as HBTU or HATU. The peptide is then deprotected and cleaved from the resin using TFA or other cleavage reagents.
Aplicaciones Científicas De Investigación
Z-Ile-Ala-isoBu-isoBuOMe is used in various scientific research applications. It is commonly used as a substrate for studying the activity of proteases such as chymotrypsin and trypsin. The compound is also used in the development of peptidomimetics and drug design. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe is used in the study of protein folding and stability.
Propiedades
Número CAS |
135788-75-9 |
|---|---|
Nombre del producto |
Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester |
Fórmula molecular |
C26H40N4O7 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-[[2-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C26H40N4O7/c1-9-16(2)19(28-24(35)37-15-18-13-11-10-12-14-18)21(32)27-17(3)20(31)29-25(4,5)22(33)30-26(6,7)23(34)36-8/h10-14,16-17,19H,9,15H2,1-8H3,(H,27,32)(H,28,35)(H,29,31)(H,30,33)/t16-,17-,19-/m0/s1 |
Clave InChI |
WVEMASHKNDJIMG-LNLFQRSKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Otros números CAS |
135788-75-9 |
Secuencia |
IAXX |
Sinónimos |
enzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester Z-Ile-Ala-Aib-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



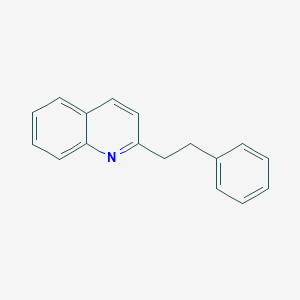
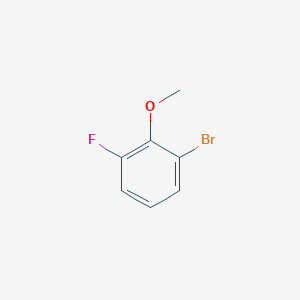
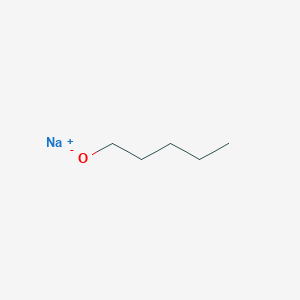
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
